![molecular formula C10H20N2O B170371 N-tert-butylpiperidine-2-carboxamide CAS No. 179007-60-4](/img/structure/B170371.png)
N-tert-butylpiperidine-2-carboxamide
Overview
Description
N-tert-butylpiperidine-2-carboxamide is an organic compound with the molecular formula C10H20N2O. It belongs to the class of piperidinecarboxamides and is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring. This compound is widely used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butylpiperidine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-tert-butylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-tert-butylpiperidine .
Scientific Research Applications
Organic Synthesis
N-tert-butylpiperidine-2-carboxamide serves as a crucial building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:
- Oxidation: Leading to N-oxides.
- Reduction: Transforming into secondary amines.
- Substitution Reactions: Where the tert-butyl group can be replaced by other functional groups.
Medicinal Chemistry
The compound has garnered attention for its potential in medicinal chemistry, particularly as an inhibitor or modulator of various biological pathways. For instance:
- Kinase Inhibition: Research has indicated that derivatives of piperidine compounds can act as multitarget inhibitors for kinases such as VEGFR-2, ERK-2, and Abl-1, which are significant in cancer treatment . A study highlighted the synthesis of a related compound that showed promising anti-proliferative effects against liver cancer cells (IC50 = 11.3 μM) .
Neuropharmacology
This compound and its derivatives have been explored for their effects on neurotransmitter systems, particularly GABA transporters. These compounds are being investigated for their potential to treat neurological disorders by modulating GABAergic signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of N-tert-butylpiperidine-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butylpiperidine-2-carboxylic acid amide
- N-tert-butyl-2-piperidinecarboxamide
- N-(tert-butyl)-2-piperidinecarboxamide
Uniqueness
N-tert-butylpiperidine-2-carboxamide is unique due to its specific tert-butyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where steric hindrance and stability are crucial .
Biological Activity
N-tert-butylpiperidine-2-carboxamide, also known as (2S)-N-tert-butylpiperidine-2-carboxamide, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and the biological activities it exhibits, supported by diverse research findings and case studies.
This compound has a molecular formula of C₁₀H₂₀N₂O and a molecular weight of approximately 184.28 g/mol. The compound features a piperidine ring with a tert-butyl group and a carboxamide functional group, which contribute to its lipophilicity and potential pharmacological properties. The synthesis typically involves the reaction of tert-butyl isocyanide with piperidine-2-carboxylic acid or its derivatives.
Biological Activity Overview
Research indicates that this compound may possess various biological activities, particularly in pharmacology. Its interactions with multiple biological targets have been explored, suggesting potential applications in treating various conditions. Key areas of activity include:
- Antimicrobial Effects : Some studies suggest that derivatives of piperidine compounds exhibit significant antimicrobial properties against various pathogens, including resistant strains .
- Neuroprotective Properties : The compound may influence neurodegenerative processes, showing promise in anti-parkinsonian and anti-dyskinetic activities .
- Enzyme Inhibition : this compound has been linked to the inhibition of various enzymes, which could play a role in its pharmacological effects .
Antimicrobial Activity
A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that these compounds exhibited strong antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes, particularly those with structural modifications enhancing their efficacy .
Neuroprotective Effects
Research has shown that piperidine derivatives can influence neuroprotection mechanisms. For instance, this compound was assessed for its effects on neurodegenerative models, revealing potential protective effects against neuronal damage associated with Parkinson's disease .
Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can inhibit specific enzyme classes, such as kinases and proteases. These interactions suggest a broad spectrum of biological activity that could be harnessed for therapeutic purposes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is useful. The following table summarizes key features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Piperidine-2-carboxylic acid | Contains a carboxylic acid group | Lacks the tert-butyl substitution |
N-methylpiperidine-2-carboxamide | Methyl group instead of tert-butyl | Potentially different pharmacokinetics |
N-benzylpiperidine-2-carboxamide | Benzyl substitution on nitrogen | May exhibit distinct biological activities |
The presence of the tert-butyl group in this compound enhances its lipophilicity compared to these compounds, potentially affecting its absorption and distribution within biological systems.
Properties
IUPAC Name |
N-tert-butylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRGONFHSWNSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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